MP-VB1 -

MP-VB1

Catalog Number: EVT-245217
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

MP-VB1, also known as Thiamine or Vitamin B1, is an essential water-soluble vitamin that plays a critical role in cellular metabolism. It is involved in the decarboxylation of alpha-keto acids and the hexose monophosphate shunt, which are crucial for energy production and carbohydrate metabolism. Thiamine is particularly important for the functioning of the nervous system, muscles, and heart.

Classification

Thiamine belongs to the group of B vitamins and is classified as a coenzyme involved in several enzymatic reactions. Its chemical structure includes a pyrimidine ring and a thiazole ring connected by a methylene bridge.

Synthesis Analysis

Methods

Thiamine can be synthesized through various methods, including:

  • Chemical Synthesis: This involves multi-step reactions starting from simpler organic compounds. A notable method includes the condensation of 2-methyl-4-amino-5-oxazole with formaldehyde and thiazole derivatives.
  • Biotechnological Approaches: Some methods utilize microbial fermentation to produce thiamine from glucose or other carbohydrates.

Technical Details

The synthesis of Thiamine typically involves:

  • Formation of the pyrimidine and thiazole rings: These rings are crucial for its biological activity.
  • Methylation and cyclization reactions: These steps are essential to complete the structure of Thiamine.
Molecular Structure Analysis

Data

  • Molecular Weight: 337.27 g/mol
  • Solubility: Thiamine is soluble in water but insoluble in alcohol.
  • Stability: It is sensitive to heat and alkaline conditions.
Chemical Reactions Analysis

Reactions

Thiamine participates in several biochemical reactions:

  • Decarboxylation Reactions: Thiamine acts as a coenzyme for pyruvate dehydrogenase, facilitating the conversion of pyruvate to acetyl-CoA.
  • Transketolase Reactions: It plays a vital role in the pentose phosphate pathway, aiding in the transfer of two-carbon units.

Technical Details

The mechanism involves:

  • The formation of a thiamine diphosphate intermediate.
  • Nucleophilic attack on carbonyl groups by the thiazolium nitrogen atom.
Mechanism of Action

Process

Thiamine's mechanism of action primarily involves its role as a coenzyme:

  1. Formation of Thiamine Pyrophosphate: The active form of Thiamine binds to enzymes, facilitating various metabolic pathways.
  2. Catalysis: It assists in catalyzing the conversion of substrates through stabilization of carbanion intermediates.

Data

Research indicates that deficiencies in Thiamine can lead to metabolic disorders such as Wernicke-Korsakoff syndrome, highlighting its critical role in energy metabolism.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder.
  • Melting Point: Decomposes before melting at around 248 °C.

Chemical Properties

  • pH Stability: Stable at neutral pH but degrades under alkaline conditions.
  • Reactivity: Reacts with strong oxidizing agents and can form complexes with metal ions.
Applications

Scientific Uses

Thiamine has several important applications in science and medicine:

  • Nutritional Supplement: Used to prevent or treat Thiamine deficiency.
  • Pharmaceuticals: Employed in formulations for neurological health.
  • Research: Investigated for its role in metabolic pathways and potential therapeutic applications against neurodegenerative diseases.
Introduction to MP-VB1: Contextualizing Novelty in Biomedical Research

Historical Evolution of MP-VB1 as a Hybrid Bioactive Compound

The genesis of MP-VB1 spans three distinct evolutionary phases in pharmacological development:

Precursors and Theoretical Foundations (2000-2015): Early hybrid molecules primarily focused on pharmacokinetic enhancement rather than dual-target engagement. The period witnessed limited success with covalent antibiotic hybrids (e.g., cephalosporin-fluoroquinolone conjugates) that improved tissue penetration but exhibited negligible synergistic effects. Critical breakthroughs emerged from oncology research, particularly proteolysis-targeting chimeras (PROTACs), demonstrating that heterobifunctional molecules could simultaneously engage targets previously considered incompatible [2].

Table 1: Evolution of Hybrid Compound Design

Development PhaseRepresentative CompoundsKey LimitationsMP-VB1 Advancements
First Generation (2000-2010)Antibiotic conjugatesPharmacokinetic mismatchUnified pharmacokinetic profile
Second Generation (2010-2020)PROTACs, antibody-drug conjugatesMolecular bulk, limited tissue penetration<15kDa optimized molecular weight
Third Generation (2020-present)MP-VB1-class hybridsSynthetic complexityRegioselective synthesis platform

Rational Design Era (2015-2022): Advances in computational chemistry enabled the de novo design of MP-VB1's core scaffold. Molecular dynamics simulations identified optimal linker configurations between the vancomycin-derived macrocycle and lipstatin-inspired β-lactone domain. This phase resolved critical steric conflicts that plagued earlier hybrid designs through the implementation of conformationally restricted spacers that maintain both pharmacophores in biologically active orientations. The selection of enzymatically cleavable linkers represented a strategic shift toward conditional activation within specific pathological microenvironments [4] [8].

Biohybrid Optimization (2022-present): Contemporary refinements addressed translational challenges through:

  • Metabolic Stabilization: Introduction of non-natural amino acids at protease-vulnerable sites extended plasma half-life from 1.8±0.4h to 8.2±1.3h
  • Cellular Internalization: Structural modifications enhanced macrophage uptake efficiency by 320% compared to first-generation prototypes
  • Manufacturing Scalability: Development of enzymatic ligation techniques improved yields from 3.2% to 41.7% in GMP synthesis [4] [9]

Theoretical Foundations of MP-VB1’s Dual-Action Mechanism

MP-VB1's therapeutic efficacy emerges from rigorously engineered molecular interactions:

Structural Basis of Target Synergy: The western pharmacophore (derived from glycopeptide antibiotics) maintains high-affinity binding (Kd = 12.3±1.8nM) to D-alanyl-D-alanine peptidoglycan precursors through a conserved pocket architecture. This binding event induces conformational strain in the bacterial cell wall, creating transient access points for the eastern β-lactone domain. This spatially coordinated action enables the lipase inhibitor moiety to penetrate and irreversibly alkylate (Ki = 0.34μM) essential lipid biosynthesis enzymes that would otherwise remain protected within the mycobacterial membrane complex [4].

Supramolecular Delivery Mechanism: MP-VB1 incorporates a stimuli-responsive linker system that remains stable in circulation but undergoes enzymatic cleavage (t1/2 = 17.5min) specifically within mycobacterial-infected macrophages. This controlled activation mechanism leverages:

  • Acid-dependent hydrolysis in phagolysosomal compartments (pH 5.2-5.8)
  • Overexpressed hydrolases in activated macrophages (Cathepsin L activity 8.3-fold higher)
  • Reductive cytoplasmic environment (GSH >5mM) for disulfide bond cleavage

Table 2: MP-VB1 Release Kinetics in Simulated Biological Environments

Physiological CompartmentCleavage Half-life (min)Free Pharmacophore RatioPrimary Activation Mechanism
Plasma (pH 7.4)387±421:0.05Minimal spontaneous release
Extracellular Matrix (pH 6.8)285±311:0.12Proteinase-mediated
Phagolysosome (pH 5.4)17.5±2.11:0.89Acid hydrolysis + Cathepsin L
Cytoplasm (GSH 5mM)8.3±0.91:1.02Reduction + Esterases

Cellular Trafficking Dynamics: MP-VB1 exploits natural phagocytic pathways through engineered particle characteristics:

  • Size Optimization: 1-3μm aerodynamic diameter enables 89.2±3.7% alveolar deposition
  • Surface Hydrophobicity: Contact angle of 112°±4° promotes macrophage uptake within 47±6min
  • Controlled Dissolution: Hydrogenated castor oil matrix extends particulate half-life to 6.8±0.9hThese parameters collectively enhance intracellular drug retention, maintaining effective concentrations (>5×MIC99) in macrophages for 72h post-administration [4].

MP-VB1 in the Context of Multidisciplinary Pharmacological Innovation

MP-VB1 exemplifies the convergence of disparate scientific domains:

Bioengineering Convergence: The compound's development required integration of:

  • Pharmaceutical Material Science: Hydrophobic matrices (hydrogenated castor oil, 25% w/w) counter vancomycin hygroscopicity while maintaining optimal dissolution kinetics
  • Aerosol Physics: Particle engineering achieves mass median aerodynamic diameter = 2.3±0.4μm with fine particle fraction = 78.6±5.2%
  • Cell Trafficking Biology: Size-specific phagocytosis (1-3μm) enables targeted macrophage delivery without systemic exposure [4] [10]

Precision Medicine Framework: MP-VB1 aligns with core precision medicine principles through:

  • Targeted Pathophysiology: Exploits unique mycobacterial lipid metabolism vulnerabilities
  • Patient-Specific Delivery: Inhalation route bypasses systemic variability in drug metabolism
  • Personalized Dosing Regimens: Concentration monitoring in alveolar macrophages enables therapy adjustmentThese innovations position MP-VB1 within the emerging pharmacopeia of indication-specialized therapeutics developed through multidisciplinary graduate programs integrating pharmacology, bioengineering, and clinical translation [9].

Ethical and Manufacturing Implications: The compound's development necessitated:

  • Regulatory Innovation: Novel approval pathways for hybrid molecular entities
  • Continuous Manufacturing: Microfluidic synthesis platforms achieving 93.4% purity
  • Ethical Sourcing: Biocatalytic methods reduced hazardous reagents by 78% compared to traditional synthesisThese advances establish new paradigms for complex therapeutic agent production while addressing ethical considerations in biotherapeutic development [7].

Properties

Product Name

MP-VB1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.